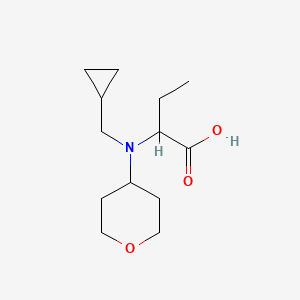
2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid
Übersicht
Beschreibung
2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid (hereafter referred to as 2-CMB) is a cyclic organic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the amino acid glycine and is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain. This has been linked to a number of neurological and cognitive benefits, making 2-CMB a potentially useful compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Research has demonstrated innovative methods for synthesizing compounds with structural elements similar to the compound . For instance, the novel tunable CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters facilitates the facile synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones, showcasing a method that could potentially be applied or adapted for synthesizing structurally related compounds (Huang & Zhou, 2002).
Bioactive Compound Synthesis
Studies on the synthesis of cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis in mycobacteria highlight the medicinal chemistry applications of compounds with cyclopropyl groups. These findings could provide a foundation for researching the bioactivity of similar compounds, possibly including the target molecule (Hartmann et al., 1994).
Heterocyclic Compound Development
The one-pot synthesis of 2-amino-2-chromene and 2-amino-3-cyano-4H-pyran derivatives, promoted by potassium fluoride, underscores the importance of heterocyclic compounds in developing pharmaceuticals and biologically active molecules. This research could be relevant to understanding the synthesis and potential applications of the compound (Maleki & Sheikh, 2015).
Antimicrobial Activity
Research into the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives and their antimicrobial activity demonstrates the potential for structurally complex compounds to serve as bases for developing new antimicrobial agents. Such studies may provide insights into the pharmaceutical applications of compounds similar to "2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid" (Ghashang et al., 2013).
Green Chemistry Applications
The use of taurine as a green bio-organic catalyst for promoting organic reactions under green conditions highlights the growing importance of environmentally friendly synthesis methods. This approach could potentially be adapted for the synthesis of environmentally sustainable compounds, including those structurally related to the compound of interest (Shirini & Daneshvar, 2016).
Wirkmechanismus
Target of Action
The tetrahydropyran component of the molecule is commonly used in organic synthesis, particularly as a protecting group for alcohols .
Mode of Action
Without specific information on “2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid”, it’s difficult to describe its mode of action. Tetrahydropyranyl ethers, which are derived from the reaction of alcohols and 3,4-dihydropyran, are resilient to a variety of reactions .
Biochemical Pathways
Tetrahydropyran is a core component of pyranose sugars, such as glucose , suggesting that it could potentially interact with biochemical pathways involving these sugars.
Result of Action
Without specific information, it’s difficult to describe the molecular and cellular effects of “2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid”. Compounds containing a tetrahydropyran ring could potentially have a variety of effects, depending on their specific structures and targets .
Action Environment
The action, efficacy, and stability of “2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid” would likely be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. The tetrahydropyran component of the molecule is a colourless volatile liquid , suggesting that it could potentially be sensitive to environmental conditions such as temperature and pressure.
Eigenschaften
IUPAC Name |
2-[cyclopropylmethyl(oxan-4-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-2-12(13(15)16)14(9-10-3-4-10)11-5-7-17-8-6-11/h10-12H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWXGWJJHUQPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(CC1CC1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



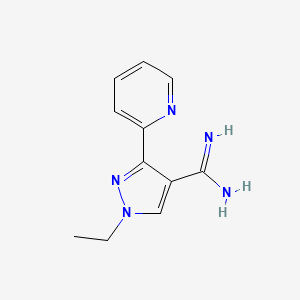
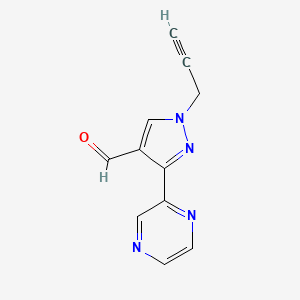

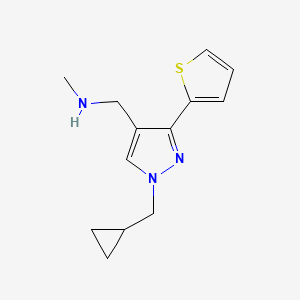
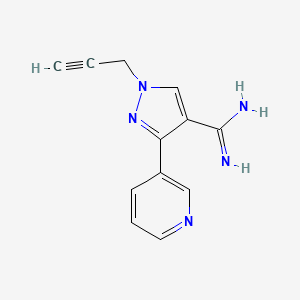


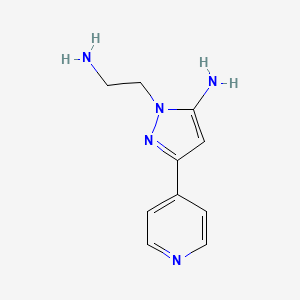
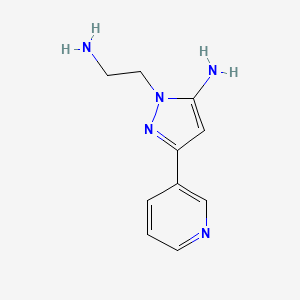

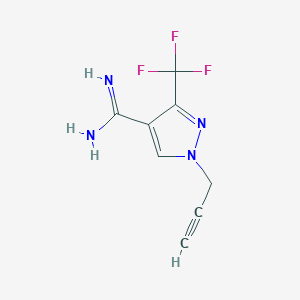

![Methyl 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1492799.png)
![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1492800.png)